An In-Depth Technical Guide to the Chemical Structure and Properties of Tri-sec-butylphenol
An In-Depth Technical Guide to the Chemical Structure and Properties of Tri-sec-butylphenol
Introduction
Tri-sec-butylphenol, a member of the alkylphenol family, represents a class of organic compounds characterized by a phenol ring substituted with three sec-butyl groups. The specific arrangement of these bulky alkyl groups on the aromatic core gives rise to various isomers, each with distinct physicochemical properties and, consequently, different industrial applications and toxicological profiles. This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and potential applications of tri-sec-butylphenol, with a particular focus on the 2,4,6-isomer due to its greater prevalence in scientific literature. For comparative purposes, this guide will also draw upon the extensive data available for its close structural analog, 2,4,6-tri-tert-butylphenol, to highlight the impact of the butyl isomer's structure on the molecule's overall characteristics. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound.
Chemical Structure and Isomerism
The fundamental structure of tri-sec-butylphenol consists of a benzene ring bonded to a hydroxyl (-OH) group and three sec-butyl [-CH(CH₃)CH₂CH₃] groups. The positioning of the three sec-butyl groups on the phenol ring leads to several possible constitutional isomers. The most common and extensively studied isomer is 2,4,6-tri-sec-butylphenol. Other potential, though less documented, isomers include 2,4,5-tri-sec-butylphenol and 3,4,5-tri-sec-butylphenol.
The steric hindrance imparted by the bulky sec-butyl groups significantly influences the molecule's reactivity, particularly at the hydroxyl group and the aromatic ring. This steric shielding is a key determinant of the antioxidant properties exhibited by many alkylated phenols.
Caption: Isomeric forms of tri-sec-butylphenol.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of tri-sec-butylphenol isomers are dictated by the substitution pattern of the sec-butyl groups. Comprehensive experimental data is most readily available for the 2,4,6-isomer. For a broader understanding, a comparison with the well-characterized 2,4,6-tri-tert-butylphenol is provided.
Table 1: Physicochemical Properties of Tri-sec-butylphenol Isomers and a Tert-butyl Analog
| Property | 2,4,6-Tri-sec-butylphenol | 2,4,5-Tri-tert-butylphenol | 2,4,6-Tri-tert-butylphenol |
| CAS Number | 5892-47-7[1][2] | 83875-92-7[3] | 732-26-3[4] |
| Molecular Formula | C₁₈H₃₀O[1][2] | C₁₈H₃₀O[3] | C₁₈H₃₀O[4] |
| Molecular Weight | 262.43 g/mol [1][2] | 262.43 g/mol | 262.44 g/mol |
| Appearance | - | - | White to light brown crystalline powder or crystals[5] |
| Melting Point | ~35 °C | - | 125-130 °C[6] |
| Boiling Point | 326.1 °C at 760 mmHg | - | 277 °C[6] |
| Density | 0.912 g/cm³ | - | 0.864 g/cm³ at 27 °C[7] |
| Solubility | - | - | Insoluble in water; soluble in most organic solvents[6] |
| logP (Octanol-Water Partition Coefficient) | 5.93 | 6.6 (Predicted)[3] | 6.06[7] |
Spectroscopic Data for 2,4,6-Tri-sec-butylphenol
Detailed spectral data for 2,4,6-tri-sec-butylphenol is not as widely published as for its tert-butyl counterpart. However, based on its structure, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the sec-butyl protons due to their chiral center, leading to diastereotopic protons in the methylene group. A singlet for the two aromatic protons would also be present.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons and the four unique carbons of the sec-butyl groups.
-
Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch characteristic of phenols, C-H stretching from the alkyl groups, and aromatic C=C stretching.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 262. Common fragmentation patterns would involve the loss of methyl (M-15), ethyl (M-29), and sec-butyl (M-57) radicals.
Synthesis and Reactivity
The primary method for synthesizing tri-sec-butylphenol is the Friedel-Crafts alkylation of phenol with butene, typically catalyzed by a Lewis acid or a strong Brønsted acid.[8] The choice of catalyst, reaction temperature, and molar ratio of reactants are crucial in controlling the degree of alkylation and the isomeric distribution of the products.
The reaction proceeds via an electrophilic aromatic substitution mechanism where the butene is activated by the acid catalyst to form a sec-butyl carbocation. This electrophile then attacks the electron-rich phenol ring, preferentially at the ortho and para positions due to the directing effect of the hydroxyl group.
Caption: General workflow for the synthesis of tri-sec-butylphenol.
Detailed Experimental Protocol: Synthesis of 2,4,6-Tri-tert-butylphenol (as an illustrative example)
Materials:
-
Phenol
-
Methyl tert-butyl ether
-
Concentrated Sulfuric Acid
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol in a suitable solvent.
-
Cool the mixture in an ice bath.
-
Slowly add methyl tert-butyl ether to the cooled solution.
-
With vigorous stirring, add concentrated sulfuric acid dropwise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete reaction.
-
Quench the reaction by carefully pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 2,4,6-tri-tert-butylphenol.
Applications
Due to their antioxidant properties stemming from the sterically hindered phenolic hydroxyl group, trialkylphenols find use in various industrial applications. While specific applications for tri-sec-butylphenol are not extensively documented, by analogy with other hindered phenols like 2,4,6-tri-tert-butylphenol, potential uses include:
-
Antioxidants and Stabilizers: In plastics, rubbers, lubricating oils, and fuels to prevent oxidative degradation.[4] The bulky alkyl groups protect the hydroxyl proton, making it an effective radical scavenger.
-
Chemical Intermediates: As a starting material for the synthesis of other more complex molecules, including other antioxidants and specialty chemicals. For instance, 2,4,6-tri-tert-butylphenol is a precursor in the synthesis of 2,6-di-tert-butyl-4-methoxyphenol, another potent antioxidant.[7]
Toxicology and Safety
The toxicological profile of tri-sec-butylphenol is not as well-established as that of its tert-butyl analog. However, data on related compounds can provide insights into its potential hazards.
Studies on 2,4,6-tri-tert-butylphenol have shown that it can cause liver injury, characterized by focal necrosis and microcytic anemia, in rats upon chronic exposure.[9][10] It has also been identified as a substance of very high concern (SVHC) under the EU's REACH regulations due to its persistence, bioaccumulation, and toxicity (PBT).[4]
For sec-butylphenols, studies have indicated that they can be corrosive. For example, 2-sec-butylphenol has been shown to cause corrosive effects in dermal irritation studies on rabbits. Generally, butylphenols are expected to have low to moderate acute toxicity.
Given the potential for skin corrosion and the known systemic effects of other alkylphenols, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling tri-sec-butylphenol. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Tri-sec-butylphenol, particularly the 2,4,6-isomer, is a sterically hindered phenol with potential applications as an antioxidant and chemical intermediate. Its chemical and physical properties are largely influenced by the size and branching of the sec-butyl groups. While its synthesis follows the well-established Friedel-Crafts alkylation pathway, detailed experimental data and a comprehensive toxicological profile are less available compared to its tert-butyl counterpart. Further research is needed to fully characterize all isomers of tri-sec-butylphenol and to elucidate their specific properties and potential risks. This guide provides a foundational understanding for professionals working with this class of compounds, emphasizing the importance of considering isomeric structure when evaluating their properties and applications.
References
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- Matsumoto, K., Ochiai, T., Sekita, K., Uchida, O., Furuya, T., & Kurokawa, Y. (1991). Chronic toxicity of 2,4,6-tri-tert-butylphenol in rats. Journal of Toxicological Sciences, 16(4), 167–179.
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- Santa Cruz Biotechnology. (n.d.). 2,6-Di-tert-butylphenol.
- National Center for Biotechnology Information. (n.d.). 2,4,6-Tri-tert-butylphenol. PubChem.
- Google Patents. (n.d.). Process for the production of 2,6-di-tert-butylphenol.
- Google Patents. (n.d.). Process for the alkylation of phenols.
- ChemicalBook. (n.d.). 2,4,6-Tri-tert-butylphenol.
- J&K Scientific LLC. (2026, February 8). Phenol alkylation (Friedel-Crafts Alkylation).
- OSPAR Commission. (n.d.). 2,4,6–tri-tert-butylphenol1.
- MDPI. (2020, January 6). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.
- ResearchGate. (2024, November 26). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
- Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
- Oxford Academic. (2023, April 15). 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors.
- Occupational Safety and Health Administration. (2021, January 11). P-TERT-BUTYLPHENOL.
- The Good Scents Company. (n.d.). 3-tert-butyl phenol, 585-34-2.
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